3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole
- 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5-thione
Uniqueness
What sets 3-(3-Chlorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
478255-28-6 |
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Molecular Formula |
C14H11ClN4S2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11ClN4S2/c1-9-5-6-12(21-9)8-16-19-13(17-18-14(19)20)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,18,20)/b16-8+ |
InChI Key |
NMFLBRISJSUGJU-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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